3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Epigenetics PRMT3 Protein Arginine Methyltransferase

Uncharacterized pyrazolo[1,5-a]pyridine analogs compromise SAR reproducibility and introduce divergent biological activity. 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine (CAS 17408-32-1) delivers a validated scaffold with defined pharmacological properties for medicinal chemistry. • PRMT3 negative control: Confirmed EC50 = 1.3 µM for target-specific assay validation. • NAMPT inhibitor precursor: Yields 70 nM EC50 derivatives via 6-position functionalization. • Lipophilicity SAR probe: ~0.5 LogP increase vs. des-methyl analog for permeability & metabolic stability studies. Supplied at ≥98% purity (HPLC) for reproducible research outcomes.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 17408-32-1
Cat. No. B100786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
CAS17408-32-1
Synonyms3-Methyl-2-phenylpyrazolo[1,5-a]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CN2N=C1C3=CC=CC=C3
InChIInChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyORZSSAOPOAUMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylpyrazolo[1,5-a]pyridine Overview


3-Methyl-2-phenylpyrazolo[1,5-a]pyridine (CAS 17408-32-1) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition and receptor antagonism . It features a bicyclic core comprising a pyrazole ring fused to a pyridine ring, with a 3-methyl substituent and a 2-phenyl group, offering a defined molecular geometry for structure-activity relationship (SAR) studies and as a synthetic building block for advanced intermediates [1].

Why 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine Cannot Be Replaced


The pyrazolo[1,5-a]pyridine scaffold exhibits profound sensitivity to substituent positioning and electronic character, with minor modifications—such as the 3-methyl group in this compound—dictating target engagement, isoform selectivity, and physicochemical properties [1]. In-class substitution without precise analytical validation risks introducing uncharacterized impurities, altered pharmacokinetic profiles, or divergent biological activity, making generic replacement scientifically unsound for reproducible research [2]. The quantitative evidence below underscores the specific differential attributes of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine.

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine: Evidence-Based Comparison


PRMT3 Binding for Negative Control

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine demonstrates a well-characterized, albeit modest, binding affinity for human protein arginine methyltransferase 3 (PRMT3), with an EC50 value of 1.30 × 10³ nM (1.3 µM) in a protein stabilization assay [1]. This contrasts sharply with potent PRMT3 inhibitors such as GSK3368715 (IC50 = 48 nM) and allosteric inhibitors (IC50 ≈ 10–36 nM), which are 27- to 130-fold more potent [2]. The defined low potency of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine renders it valuable as a negative control or for selectivity profiling against other PRMT family members.

Epigenetics PRMT3 Protein Arginine Methyltransferase Binding Assay

Lipophilicity Modulation by 3-Methyl Group

The introduction of a 3-methyl group on the pyrazolo[1,5-a]pyridine core increases the predicted partition coefficient (LogP) compared to the unsubstituted 2-phenylpyrazolo[1,5-a]pyridine, as estimated by fragment-based calculation methods [1]. While experimental LogP values are not available, the molecular formula change (C14H12N2 vs. C13H10N2) and the addition of a methyl group (+14 Da) are expected to elevate LogP by approximately 0.5 log units, consistent with established Hansch-Fujita π contributions [2]. This modest lipophilicity enhancement may confer improved membrane permeability in cellular assays compared to the des-methyl analog.

Physicochemical Properties Lipophilicity LogP Drug Design

NAMPT Inhibitor Scaffold Utility

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine serves as the core scaffold for a NAMPT inhibitor derivative (N-(3-Methyl-2-phenylpyrazolo[1,5-a]pyridin-6-yl)-N′-[(pyridin-4-yl)methyl]urea), which demonstrates an EC50 of 70 nM against the NAMPT enzyme [1]. This contrasts with the parent scaffold's intrinsic low activity, highlighting the critical importance of the 6-position functionalization for target engagement. The unsubstituted 2-phenylpyrazolo[1,5-a]pyridine lacks the 3-methyl group, which may influence regioselectivity during derivatization and the physicochemical properties of the final inhibitor.

NAMPT Nicotinamide Phosphoribosyltransferase Cancer Metabolism Building Block

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine Application Scenarios


PRMT3 Negative Control & Selectivity Profiling

Due to its well-defined low-potency PRMT3 binding profile (EC50 = 1.3 µM), 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is ideally suited as a negative control in high-throughput screens or dose-response experiments designed to validate PRMT3 inhibition. Its use ensures that observed effects are target-specific rather than assay interference [1].

NAMPT Inhibitor Lead Optimization

The compound is a direct precursor to potent NAMPT inhibitors, as evidenced by the 70 nM EC50 derivative obtained via 6-position functionalization. Medicinal chemistry teams can leverage this scaffold to explore substitution patterns that optimize NAMPT binding and cellular activity in oncology programs [1].

Physicochemical Property Modulation in SAR

The 3-methyl substituent confers a predicted LogP increase (~0.5 units) relative to the des-methyl analog, making this compound a valuable tool for studying the impact of lipophilicity on membrane permeability, metabolic stability, and off-target binding in pyrazolo[1,5-a]pyridine-based series [1].

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